molecular formula C19H24N4O2 B2913206 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methoxybenzamide CAS No. 2034201-55-1

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methoxybenzamide

Cat. No. B2913206
CAS RN: 2034201-55-1
M. Wt: 340.427
InChI Key: HIXMINGCPICBJY-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methoxybenzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

PAK4 Inhibition for Anticancer Activity

The compound has been investigated as a p21-activated kinase 4 (PAK4) inhibitor. PAKs play crucial roles in cellular processes, including cell growth, apoptosis, and cytoskeleton regulation. Specifically, compounds 8d and 9c derived from this structure demonstrated potent inhibitory activity against PAK4, with half-maximal inhibitory concentrations (IC50) of 0.060 μM and 0.068 μM, respectively. Additionally, these compounds exhibited antiproliferative effects against the A549 cell line and inhibited cell cycle distribution, migration, and invasion .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

IPF is a chronic and often fatal lung disease. The compound “4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide” has shown promise as an inhibitor for IPF treatment . Further research is needed to explore its efficacy in clinical settings.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those related to our compound of interest, have demonstrated diverse pharmacological effects. Some derivatives exhibit potent antileishmanial and antimalarial activities. While specific studies on our compound are limited, its structural features warrant further investigation in these contexts .

In Vitro Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, which share similarities with our compound, were evaluated for in vitro antitubercular activity. Although not directly studied, the compound’s structural motifs suggest potential relevance in combating tuberculosis .

Molecular Simulation Studies

Compound 13, structurally related to our compound, exhibited potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, supporting its efficacy .

Mechanism of Action

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to a decrease in cell proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on cell division and proliferation. By inhibiting CDK2, the compound can disrupt the cell cycle, potentially leading to a decrease in cell proliferation .

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXMINGCPICBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

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